Regioisomeric Advantage: Reduced H-Bond Donor Count Relative to 4-Methyl-1H-Imidazol-5-yl Analog
The target compound bears an N-methyl substituent on the imidazole ring, resulting in zero hydrogen-bond donor (HBD) groups, compared with one HBD for the 4-methyl-1H-imidazol-5-yl cyclopropanecarbonitrile (CAS 2229394-89-0) [1][2]. In drug discovery, each additional HBD has been associated with an average decrease in passive permeability of approximately one log unit across Caco-2 monolayers, making the zero-HBD profile advantageous for CNS and intracellular target programs [3].
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | HBD = 0 (as reported in computed properties for CAS 1378573-91-1) |
| Comparator Or Baseline | 1-(4-Methyl-1H-imidazol-5-yl)cyclopropane-1-carbonitrile (CAS 2229394-89-0): HBD = 1 [2] |
| Quantified Difference | ΔHBD = 1 (target lacks the imidazole N–H present in the comparator) |
| Conditions | Computed molecular descriptors based on standard PubChem/Pipeline Pilot methodology |
Why This Matters
A lower HBD count correlates with improved passive membrane permeability and reduced efflux susceptibility, which is a differentiating selection criterion for building blocks destined for CNS or intracellular target libraries.
- [1] PubChem. 1-(1-Methyl-1H-imidazol-5-yl)cyclopropane-1-carbonitrile (CID 6448469). H-Bond Donor Count = 0. View Source
- [2] Kuujia Product Database. 1-(4-Methyl-1H-imidazol-5-yl)cyclopropane-1-carbonitrile (CAS 2229394-89-0). H-Bond Donor Count = 1. View Source
- [3] Winiwarter, S.; Ax, F.; Lennernäs, H.; Hallberg, A.; Pettersson, C.; Karlén, A. Hydrogen Bonding Descriptors in the Prediction of Human In Vivo Intestinal Permeability. J. Mol. Graphics Modell. 2003, 21, 273–287. View Source
